![molecular formula C16H15NO2 B3029382 Methyl 3-methyl-4-phenyl-6-vinylpicolinate CAS No. 64034-94-2](/img/structure/B3029382.png)
Methyl 3-methyl-4-phenyl-6-vinylpicolinate
Overview
Description
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions that introduce various functional groups to a core structure. For instance, the asymmetric Povarov reaction using 3-methyl-2-vinylindoles as a starting material leads to the formation of chiral indole-derived tetrahydroquinolines with high yields and excellent stereoselectivity . Similarly, the preparation of 3-methyl-2-isopropenyl-2-oxazolinium salts, which are easier to prepare than their vinyl analogues, indicates a strategy that could potentially be applied to the synthesis of methyl 3-methyl-4-phenyl-6-vinylpicolinate .
Molecular Structure Analysis
The molecular structure of organic compounds is often elucidated using techniques such as NMR, FTIR, and X-ray crystallography. For example, the structure of 2-[2-(4-chloro-phenyl)-vinyl]-1-methylquinolinium naphthalene-2-sulfonate was confirmed using these methods, which could similarly be applied to determine the structure of methyl 3-methyl-4-phenyl-6-vinylpicolinate .
Chemical Reactions Analysis
The reactivity of vinyl groups in various compounds is a key aspect of their chemistry. The polymerization and copolymerization of vinyl-containing compounds, as discussed in the context of 2-isopropenyl-2-oxazolinium salts, provide insights into the potential reactivity of the vinyl group in methyl 3-methyl-4-phenyl-6-vinylpicolinate . Additionally, the C-C coupling reactions of vinyl complexes of palladium and platinum offer theoretical insights that could predict the reactivity of the vinyl group in the compound of interest .
Physical and Chemical Properties Analysis
The physical and chemical properties of organic compounds are influenced by their molecular structure. The study of 2-[2-(4-chloro-phenyl)-vinyl]-1-methylquinolinium naphthalene-2-sulfonate revealed its thermal stability and optical properties, which could be analogous to the properties of methyl 3-methyl-4-phenyl-6-vinylpicolinate . The fluorescent properties of 3-phenyl/pyridinyl-trans-2-(aryl/heteryl)vinyl-3H-quinazolin-4-ones also provide a basis for understanding the potential photophysical properties of the compound .
Scientific Research Applications
Copper-Catalyzed Intramolecular Coupling in Synthesis : The copper-catalyzed intramolecular O-vinylation process, which involves compounds similar to Methyl 3-methyl-4-phenyl-6-vinylpicolinate, has been explored for synthesizing various cyclic structures. This methodology, which includes the cyclization in various modes, has shown potential for creating diverse molecular architectures (Fang & Li, 2007).
Catalytic Asymmetric Povarov Reaction : The use of similar vinyl compounds in catalytic asymmetric Povarov reactions has been established. This method provides access to chiral indole-derived tetrahydroquinolines with high yields and excellent stereoselectivity, demonstrating its utility in the synthesis of complex organic compounds (Dai et al., 2016).
Claisen Rearrangement Studies : Studies involving the Claisen rearrangement of similar aliphatic allyl vinyl ethers have been conducted to understand the reaction mechanisms and selectivity. These findings contribute to the broader knowledge of reaction dynamics in organic synthesis (Balta et al., 2008).
Photovoltaic Applications : In the field of materials science, a polymer blend involving poly(4-vinylpyridine), a relative of Methyl 3-methyl-4-phenyl-6-vinylpicolinate, has been used in photovoltaic devices. This research demonstrates the potential of vinyl-containing compounds in renewable energy technologies (Sary et al., 2010).
C-C Coupling Reactions in Organometallic Chemistry : Research on the C-C coupling reactions of vinyl complexes provides insights into reaction mechanisms and energetics in organometallic chemistry, which are crucial for the development of new catalytic processes (Ananikov et al., 2005).
DNA Binding and Biological Activity in Biochemistry : Studies on platinum(II) compounds containing methylated derivatives of phenanthrolines, similar to Methyl 3-methyl-4-phenyl-6-vinylpicolinate, have explored their binding to DNA and their biological activity, contributing to the development of potential therapeutic agents (Brodie et al., 2004).
properties
IUPAC Name |
methyl 6-ethenyl-3-methyl-4-phenylpyridine-2-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-4-13-10-14(12-8-6-5-7-9-12)11(2)15(17-13)16(18)19-3/h4-10H,1H2,2-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEGIUTIZQHTYNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N=C1C(=O)OC)C=C)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-methyl-4-phenyl-6-vinylpicolinate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.